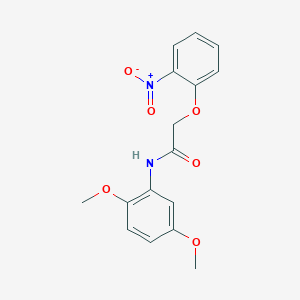![molecular formula C15H17N3O2 B5568298 4-[(6-methyl-3-pyridazinyl)oxy]-N-propylbenzamide](/img/structure/B5568298.png)
4-[(6-methyl-3-pyridazinyl)oxy]-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(6-methyl-3-pyridazinyl)oxy]-N-propylbenzamide, also known as MP-10, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions:
- Pyridazinone derivatives like 4-[(6-methyl-3-pyridazinyl)oxy]-N-propylbenzamide have been utilized in the synthesis of complex organic compounds. For instance, Mohammed, Vishwakarma, and Bharate (2015) explored the iodine-catalyzed synthesis of quinazolin-4(3H)-ones, showcasing the role of pyridazinone derivatives in facilitating such reactions (Mohammed, Vishwakarma, & Bharate, 2015).
- Kalai et al. (2021) conducted a study on a new pyridazinone derivative, demonstrating its use in spectroscopic studies and theoretical calculations, which are crucial in understanding the molecular structure and reactivity of such compounds (Kalai et al., 2021).
Biological and Pharmaceutical Applications:
- Pyridaben, a derivative related to pyridazinone, was developed as an acaricide due to its efficacy and safety. Hirata et al. (1995) detailed its discovery, synthesis, and biological properties, highlighting the chemical's utility in pest control (Hirata, Kawamura, Kudo, & Igarashi, 1995).
- Desai and colleagues (2013) synthesized and screened various thiazolidin-4-one derivatives incorporating the thiazole ring for antimicrobial properties, indicating the potential of pyridazinone derivatives in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Material Science and Environmental Applications:
- In the field of materials science, pyridazinone derivatives have been explored for their potential use in optoelectronic devices. Hajduk et al. (2010) compared the optical properties of polyoxadiazoles with CF3 groups, which can be relevant for developing new materials with specific optical properties (Hajduk, Jarka, Weszka, Brumǎ, Jurusik, Chwastek, & Mańskowski, 2010).
- Torimoto, Ito, Kuwabata, and Yoneyama (1996) investigated the photodecomposition of propyzamide (a benzamide derivative) using TiO2-loaded adsorbent supports, demonstrating the environmental applications of such compounds in degrading pollutants (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Orientations Futures
The future directions for “4-[(6-methyl-3-pyridazinyl)oxy]-N-propylbenzamide” and its derivatives could involve further exploration of their pharmacological activities and potential applications in medicine and other fields. As these compounds are less common in the literature than other diazines, there is ample opportunity for novel research .
Propriétés
IUPAC Name |
4-(6-methylpyridazin-3-yl)oxy-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-10-16-15(19)12-5-7-13(8-6-12)20-14-9-4-11(2)17-18-14/h4-9H,3,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKIYIZCKRTPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)OC2=NN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5568215.png)
![8-[(3-chloro-4-hydroxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5568226.png)
![2-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylacetamide](/img/structure/B5568231.png)
![3-methyl-1H-pyrazole-4,5-dione 4-[(4-bromo-3-chlorophenyl)hydrazone]](/img/structure/B5568243.png)



![1-(3,4-dihydroxyphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}ethanone](/img/structure/B5568264.png)
![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylmethyl)piperidin-4-yl]nicotinamide](/img/structure/B5568265.png)

![5-[(benzylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B5568274.png)
![1-cyclopentyl-5-oxo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5568281.png)
![5-allyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5568300.png)

